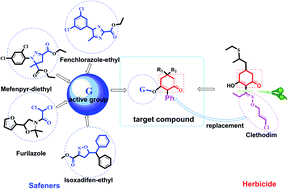Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives†
RSC Advances Pub Date: 2018-05-29 DOI: 10.1039/C8RA02647E
Abstract
Based on the structure–activity relationship and active substructure combination, a novel class of substituted 2-phenyl-2-cyclohexanedione enol ester derivatives was designed for use as potential herbicide safeners. A microwave-assisted synthetic route was developed for the substituted 2-phenyl-2-cyclohexenone enol ester derivatives via coupling and acylation reactions. In the modified protocol, the reactions were performed under microwave irradiation, resulting in significant improvements in the yields and reaction times. All of the structures were characterized using IR, 1H NMR, 13C NMR and HRMS spectroscopies. The bioassay results demonstrated that most of these compounds could alleviate clethodim injury to maize. Molecular docking modeling showed that the potential antagonism between compound 3(S24) and clethodim plays a key role in the metabolism of herbicides. This paper presents a new safener candidate for maize protection.

Recommended Literature
- [1] Solubility of sparingly-soluble electrolytes–a new approach
- [2] Back cover
- [3] Expanding the pleuromutilin class of antibiotics by de novo chemical synthesis†
- [4] Highly ordered mesoporous NiCo2O4 with superior pseudocapacitance performance for supercapacitors†
- [5] Light-induced detonant materials: charge-transfer complexes of tetrathiafulvalene (TTF) with hexanitrostilbene (HNS) and tetraazidoquinone (TAZQ) and their associated C–H···O hydrogen-bonded networks
- [6] General discussion
- [7] Molecular states and spin crossover of hemin studied by DNA origami enabled single-molecule surface-enhanced Raman scattering†
- [8] Contents list
- [9] Controlling catalytic dehydrogenation of formic acid over low-cost transition metal-substituted AuPd nanoparticles immobilized by functionalized metal–organic frameworks at room temperature†
- [10] Preparation of graphene-encapsulated mesoporous metal oxides and their application as anode materials for lithium-ion batteries†










